Cas no 5175-26-8 (2-nitropyridine-3-carbaldehyde)
2-nitropyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-nitropyridine-3-carbaldehyde
- 3-pyridinecarboxaldehyde, 2-nitro-
- LogP
- 2-NITRONICOTINALDEHYDE
- 2-Nitro-pyridine-3-carbaldehyde
- MFCD06797225
- BS-16950
- AKOS006284522
- Z1198170549
- F77130
- AB29571
- EN300-180042
- 5175-26-8
- DTXSID40698602
-
- MDL: MFCD06797225
- Inchi: 1S/C6H4N2O3/c9-4-5-2-1-3-7-6(5)8(10)11/h1-4H
- InChI Key: XOVNMCWPVHPBED-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CN=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 152.02222
- Monoisotopic Mass: 152.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.8A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.432
- Boiling Point: 351°C at 760 mmHg
- Flash Point: 166.1°C
- Refractive Index: 1.627
- PSA: 73.1
2-nitropyridine-3-carbaldehyde Pricemore >>
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| Enamine | EN300-180042-0.25g |
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2-nitropyridine-3-carbaldehyde Suppliers
2-nitropyridine-3-carbaldehyde Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-nitropyridine-3-carbaldehyde
Introduction to 2-Nitropyridine-3-Carbaldehyde (CAS No. 5175-26-8)
2-Nitropyridine-3-Carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 5175-26-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the nitropyridine class, characterized by the presence of a nitro group (-NO₂) and an aldehyde functional group (-CHO) at specific positions on the pyridine ring. The structural features of 2-nitropyridine-3-carbaldehyde make it a versatile intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
The nitro group at the 2-position and the aldehyde group at the 3-position of the pyridine core contribute to the unique reactivity and electronic properties of this molecule. The nitro group, being a strong electron-withdrawing substituent, influences the electronic distribution across the ring, making it susceptible to nucleophilic attack and reduction reactions. On the other hand, the aldehyde functionality serves as a reactive site for condensation reactions, such as Schiff base formation, which is crucial in constructing more complex molecular architectures.
In recent years, 2-nitropyridine-3-carbaldehyde has been extensively studied for its potential applications in drug discovery. Its structural motif is frequently incorporated into lead compounds targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The compound’s ability to serve as a building block for more complex scaffolds has made it invaluable in medicinal chemistry.
One of the most compelling aspects of 2-nitropyridine-3-carbaldehyde is its role in synthesizing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have leveraged the reactivity of the aldehyde group to design kinase inhibitors that can modulate these pathways effectively. For instance, derivatives of 2-nitropyridine-3-carbaldehyde have been explored as inhibitors of tyrosine kinases, which are overactive in many cancers.
Recent advancements in computational chemistry have further enhanced the utility of 2-nitropyridine-3-carbaldehyde. Molecular modeling studies have identified key interactions between this compound and target proteins, providing insights into its binding affinity and selectivity. These insights have guided the design of more potent and selective inhibitors with improved pharmacokinetic profiles.
The synthesis of 2-nitropyridine-3-carbaldehyde itself is an area of active research. While classical methods involve nitration and formylation reactions on pyridine derivatives, modern approaches have focused on greener and more efficient synthetic routes. Catalytic methods using transition metals have been explored to improve yield and reduce byproduct formation. Additionally, biocatalytic approaches employing enzymes for selective functionalization have shown promise in producing high-purity 2-nitropyridine-3-carbaldehyde.
The biological activity of 2-nitropyridine-3-carbaldehyde has also been investigated beyond its role as an intermediate. Initial studies suggest that certain derivatives may exhibit antimicrobial properties, making them candidates for developing novel antibiotics or antifungal agents. The presence of both electron-withdrawing and reactive functional groups allows for fine-tuning of biological activity through structural modifications.
In conclusion, 2-nitropyridine-3-carbaldehyde (CAS No. 5175-26-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable its use as a key intermediate in synthesizing biologically active molecules, particularly kinase inhibitors targeting various diseases. Ongoing research continues to uncover new synthetic strategies and applications for this compound, reinforcing its importance in modern chemistry.
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